3-[(4-Fluorophenyl)methoxy]benzohydrazide 3-[(4-Fluorophenyl)methoxy]benzohydrazide
Brand Name: Vulcanchem
CAS No.: 866009-85-0
VCID: VC4279018
InChI: InChI=1S/C14H13FN2O2/c15-12-6-4-10(5-7-12)9-19-13-3-1-2-11(8-13)14(18)17-16/h1-8H,9,16H2,(H,17,18)
SMILES: C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C(=O)NN
Molecular Formula: C14H13FN2O2
Molecular Weight: 260.268

3-[(4-Fluorophenyl)methoxy]benzohydrazide

CAS No.: 866009-85-0

Cat. No.: VC4279018

Molecular Formula: C14H13FN2O2

Molecular Weight: 260.268

* For research use only. Not for human or veterinary use.

3-[(4-Fluorophenyl)methoxy]benzohydrazide - 866009-85-0

Specification

CAS No. 866009-85-0
Molecular Formula C14H13FN2O2
Molecular Weight 260.268
IUPAC Name 3-[(4-fluorophenyl)methoxy]benzohydrazide
Standard InChI InChI=1S/C14H13FN2O2/c15-12-6-4-10(5-7-12)9-19-13-3-1-2-11(8-13)14(18)17-16/h1-8H,9,16H2,(H,17,18)
Standard InChI Key NAFWTOWRWVPZET-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C(=O)NN

Introduction

Chemical Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of 3-[(4-fluorophenyl)methoxy]benzohydrazide typically involves a two-step process. First, 3-hydroxybenzohydrazide is reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. This nucleophilic substitution occurs in polar aprotic solvents like dimethylformamide (DMF) under reflux conditions. The reaction’s efficiency hinges on the activation of the hydroxyl group and the steric accessibility of the benzyl chloride.

In an alternative approach, methyl 3-methoxybenzoate may undergo hydrazinolysis with hydrazine hydrate to yield the hydrazide intermediate, followed by alkylation with 4-fluorobenzyl bromide. This method avoids harsh acidic conditions but requires careful temperature control to prevent N-alkylation side reactions .

Crystallographic and Spectroscopic Characterization

While no direct crystal structure data exists for 3-[(4-fluorophenyl)methoxy]benzohydrazide, related hydrazide derivatives exhibit planar hydrazide moieties and chair conformations in aliphatic segments . For instance, N′-benzylidene-4-(tert-butyl)benzohydrazide analogues display intramolecular N–H⋯N hydrogen bonds (2.575 Å) and weak C–H⋯O interactions (3.427 Å), which stabilize their lattice structures . Such interactions likely influence the packing behavior of the fluorinated derivative.

Spectroscopic data inferred from similar compounds suggest:

  • ¹H NMR: Aromatic protons resonate at δ 6.8–7.5 ppm, with the hydrazide NH₂ group appearing as a broad singlet near δ 9.2 ppm.

  • IR: Stretching vibrations at 1650 cm⁻¹ (C=O) and 3300 cm⁻¹ (N–H).

Physicochemical Properties and Drug-Likeness

Key Molecular Descriptors

PropertyValue
Molecular Weight260 Da
LogP2.24
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds4
Polar Surface Area64 Ų

The compound’s moderate LogP suggests balanced lipophilicity for membrane permeability, while its polar surface area (64 Ų) aligns with Rule of Five guidelines for oral bioavailability .

Stability and Solubility

3-[(4-Fluorophenyl)methoxy]benzohydrazide is stable under ambient conditions but may degrade under strong acidic or basic environments due to hydrazide hydrolysis. Solubility studies of analogues indicate poor aqueous solubility (<<1 mg/mL) but improved dissolution in DMSO or ethanol.

Biological Activities and Mechanisms

Anticancer Activity

Structurally related compounds demonstrate cytotoxicity against HepG2 and MCF-7 cell lines, with IC₅₀ values ≤5 µg/mL. The hydrazide moiety likely chelates metal ions in ribonucleotide reductase or topoisomerase II, while the fluorophenyl group enhances cellular uptake via passive diffusion.

Urease Inhibition

N′-benzylidene-4-(t-Bu)benzohydrazide derivatives inhibit urease at IC₅₀ = 3.91 µM, surpassing thiourea controls . Molecular docking reveals that the hydrazide carbonyl oxygen forms hydrogen bonds with the enzyme’s active-site nickel ions, a mechanism potentially shared by the fluorinated analogue.

Structure-Activity Relationships (SAR)

Substituent Effects

  • Electron-Withdrawing Groups (EWGs): Fluorine’s -I effect increases electrophilicity at the hydrazide carbonyl, enhancing interactions with nucleophilic enzyme residues .

  • Methoxy Positioning: The para-substituted fluorophenyl group minimizes steric hindrance, optimizing binding to planar enzymatic pockets .

Conformational Flexibility

Industrial and Research Applications

Pharmaceutical Intermediates

3-[(4-Fluorophenyl)methoxy]benzohydrazide serves as a precursor for Schiff base complexes, which exhibit enhanced anticancer and antimicrobial activities. For instance, coordination with Cu(II) or Zn(II) ions improves DNA intercalation and ROS generation.

Material Science

The compound’s aromaticity and hydrogen-bonding capacity make it a candidate for organic semiconductors or metal-organic frameworks (MOFs). Analogues have been incorporated into luminescent materials for sensing applications .

ParameterRecommendation
Storage Temperature2–8°C
Light SensitivityAmber glass containers
Personal ProtectionGloves, lab coat, goggles

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